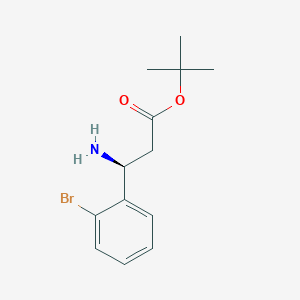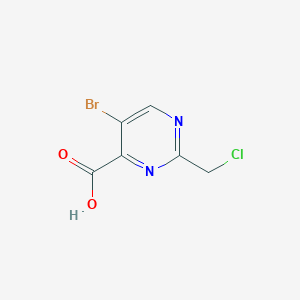
Ethyl (E)-4-Hydroxy-2-nonenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (E)-4-Hydroxy-2-nonenoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant aromas and are commonly found in various natural and synthetic products. This particular compound is notable for its unique structure, which includes a hydroxyl group and a double bond, making it a versatile molecule in organic synthesis and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl (E)-4-Hydroxy-2-nonenoate can be synthesized through esterification reactions. One common method involves the reaction of 4-hydroxy-2-nonenoic acid with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and yield of the esterification reaction. Additionally, azeotropic distillation may be employed to remove water and drive the reaction to completion.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives. For example, reaction with ammonia (NH3) can yield amides.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: NH3 in ethanol, primary amines in the presence of a base.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Amides, substituted esters.
Wissenschaftliche Forschungsanwendungen
Ethyl (E)-4-Hydroxy-2-nonenoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in biological systems, particularly in lipid peroxidation and oxidative stress pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: this compound is utilized in the production of fragrances, flavors, and plasticizers due to its pleasant aroma and chemical reactivity.
Wirkmechanismus
The mechanism by which Ethyl (E)-4-Hydroxy-2-nonenoate exerts its effects involves its interaction with various molecular targets and pathways. In biological systems, it can act as a signaling molecule, modulating oxidative stress responses and lipid metabolism. The hydroxyl group and double bond in its structure allow it to participate in redox reactions, influencing cellular processes and enzyme activities.
Vergleich Mit ähnlichen Verbindungen
Ethyl (E)-4-Hydroxy-2-nonenoate can be compared with other similar esters, such as:
Ethyl acetate: A simpler ester with a pleasant aroma, commonly used as a solvent.
Mthis compound: A methyl ester analog with similar chemical properties but different reactivity due to the methyl group.
Ethyl (E)-3-Hydroxy-2-nonenoate: A structural isomer with the hydroxyl group at a different position, affecting its chemical behavior and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and versatility in various chemical and biological contexts.
Eigenschaften
Molekularformel |
C11H20O3 |
|---|---|
Molekulargewicht |
200.27 g/mol |
IUPAC-Name |
ethyl (E)-4-hydroxynon-2-enoate |
InChI |
InChI=1S/C11H20O3/c1-3-5-6-7-10(12)8-9-11(13)14-4-2/h8-10,12H,3-7H2,1-2H3/b9-8+ |
InChI-Schlüssel |
CYJIOAVGDLSFJE-CMDGGOBGSA-N |
Isomerische SMILES |
CCCCCC(/C=C/C(=O)OCC)O |
Kanonische SMILES |
CCCCCC(C=CC(=O)OCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Ethyl 6-bromo-1-[1-[tert-butyl(dimethyl)silyl]oxy-3-methylbutan-2-yl]-7-fluoro-4-oxoquinoline-3-carboxylate](/img/structure/B13904398.png)
![3,11,14,22-tetrathiahexacyclo[10.10.0.02,10.04,9.013,21.015,20]docosa-1(12),2(10),4,6,8,13(21),15,17,19-nonaene](/img/structure/B13904404.png)


![[4-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl acetate](/img/structure/B13904413.png)


![5-Bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid](/img/structure/B13904444.png)
